molecular formula C18H21NO2 B7997012 4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine

4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine

Cat. No.: B7997012
M. Wt: 283.4 g/mol
InChI Key: PVCNUFKAUVAXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine is a chemical compound with a complex structure that includes a piperidine ring substituted with a hydroxy group, a phenoxyphenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine typically involves multi-step organic reactions. One common method includes the reaction of 4-phenoxybenzaldehyde with 1-methylpiperidine in the presence of a suitable catalyst to form an intermediate, which is then subjected to hydroxylation to introduce the hydroxy group at the desired position . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the phenoxyphenyl group.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of 4-oxo-4-(4-phenoxyphenyl)-1-methylpiperidine.

    Reduction: Formation of 4-(4-phenoxyphenyl)-1-methylpiperidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine involves its interaction with specific molecular targets. The hydroxy group and the phenoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound may influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4-(4-methoxyphenyl)-1-methylpiperidine
  • 4-Hydroxy-4-(4-chlorophenyl)-1-methylpiperidine
  • 4-Hydroxy-4-(4-fluorophenyl)-1-methylpiperidine

Uniqueness

4-Hydroxy-4-(4-phenoxyphenyl)-1-methylpiperidine is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-methyl-4-(4-phenoxyphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-19-13-11-18(20,12-14-19)15-7-9-17(10-8-15)21-16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCNUFKAUVAXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC=C(C=C2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.